
(S)-2-Benzylpiperidine
説明
(S)-2-Benzylpiperidine is a chiral piperidine derivative characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and benzyl halides.
N-Alkylation: The piperidine undergoes N-alkylation with benzyl halides under basic conditions to form N-benzylpiperidine.
Chiral Resolution: The racemic mixture of N-benzylpiperidine is then subjected to chiral resolution techniques, such as crystallization with chiral acids or chromatography, to isolate the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to directly synthesize the (S)-enantiomer.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
(S)-2-Benzylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Therapeutic Applications
1. Neurological Disorders
(S)-2-Benzylpiperidine has been investigated for its potential in treating neurological disorders. It has been identified as a promising candidate for conditions such as multiple sclerosis and neuropathic pain. Clinical trials have shown that it can modulate pain pathways effectively, providing relief to patients suffering from central neuropathic pain syndromes .
2. Alzheimer’s Disease
Research indicates that derivatives of this compound can inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognition. By inhibiting this enzyme, these compounds may help alleviate symptoms associated with Alzheimer’s Disease by enhancing cholinergic transmission . A comparative molecular field analysis has demonstrated a strong correlation between the structure of these compounds and their inhibitory activity, suggesting that modifications to the piperidine structure can enhance therapeutic efficacy .
Biochemical Interactions
1. Enzyme Inhibition
This compound has been shown to act as a potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, which may have therapeutic effects in various conditions, including pain management and inflammation . The compound's derivatives have been synthesized and tested for their inhibition potency, with some achieving nanomolar inhibition values against MAGL .
2. Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of this compound derivatives have revealed that specific substitutions on the piperidine ring significantly affect their biological activity. For example, the introduction of trifluoromethyl groups at particular positions has been correlated with enhanced inhibitory activity against MAGL . These findings are crucial for guiding future drug design efforts aimed at optimizing therapeutic profiles.
Case Studies
Case Study 1: Development of MAGL Inhibitors
A study conducted by Di Stefano et al. focused on the synthesis of new derivatives based on this compound aimed at developing more effective MAGL inhibitors. The research involved systematic modification of the compound's structure to assess the impact on inhibition potency and selectivity . The results indicated that certain modifications could significantly enhance the compound's efficacy, demonstrating the importance of SAR in drug development.
Case Study 2: Alzheimer’s Disease Treatment
In another research effort, a series of this compound derivatives were evaluated for their potential to improve cognitive function in models of Alzheimer’s Disease. The study utilized both in vitro assays to measure acetylcholinesterase inhibition and in vivo models to assess cognitive improvements. The findings suggested that specific derivatives not only inhibited enzyme activity but also improved memory performance in animal models, highlighting their potential as therapeutic agents for Alzheimer’s Disease .
作用機序
The mechanism of action of (S)-2-Benzylpiperidine involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at specific receptor sites, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Benzylpiperidine: The racemic mixture of the compound.
N-Benzylpiperidine: Lacks the chiral center present in (S)-2-Benzylpiperidine.
2-Phenylpiperidine: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. This makes it particularly valuable in research focused on chiral recognition and enantioselective processes.
生物活性
(S)-2-Benzylpiperidine is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and specific case studies that highlight its potential therapeutic applications.
This compound, a member of the piperidine family, has been studied for its interactions with various neurotransmitter systems and receptors. Its structural similarity to other stimulants like methylphenidate suggests potential applications in treating neurodegenerative diseases and psychiatric disorders.
2.1 Neurotransmitter Interactions
This compound exhibits notable interactions with several neurotransmitter transporters:
- Dopamine Transporter (DAT) : The compound shows an affinity (K_i) for DAT at approximately 6,360 nM and an inhibition concentration (IC50) ranging from 3,780 to 8,800 nM, indicating moderate potency compared to methylphenidate .
- Norepinephrine Transporter (NET) : It produces a 36% inhibition of binding at a concentration of 10,000 nM .
- Serotonin Transporter (SERT) : A 22% inhibition of SERT binding was also noted at the same concentration .
These interactions suggest that this compound may influence mood and cognitive functions by modulating monoamine levels.
2.2 Cholinesterase Inhibition
Research indicates that compounds related to benzylpiperidine can act as cholinesterase inhibitors, which are crucial in treating Alzheimer's disease. For instance, certain derivatives have shown promising results in enhancing cell survival rates in neuroprotective assays against amyloid-beta toxicity .
3. Structure-Activity Relationship (SAR)
The SAR studies of benzylpiperidines reveal that modifications to the piperidine ring and the benzyl substituent significantly affect biological activity:
- N-(Ureidoalkyl) Substituents : These modifications have been shown to enhance binding potency for CC chemokine receptor-3 (CCR3) antagonism from micromolar to low nanomolar ranges .
- Substituent Variability : The introduction of various functional groups on the benzyl moiety can lead to variations in receptor selectivity and potency, demonstrating the importance of structural modifications in drug design .
4.1 Neuroprotection Against Amyloid-Beta
A study investigated the neuroprotective effects of a series of donepezil-benzylamine hybrids on SH-SY5Y cells exposed to amyloid-beta peptides. The results indicated that certain compounds significantly improved cell viability compared to untreated controls, suggesting potential for treating Alzheimer's disease .
4.2 CCR3 Antagonism
In another study focusing on the development of selective CCR3 antagonists, compounds derived from this compound showed potent inhibition of eotaxin-induced chemotaxis in human eosinophils. This highlights the anti-inflammatory potential of these compounds in allergic responses and asthma treatment .
5. Summary of Biological Activities
6. Conclusion
This compound demonstrates a range of biological activities with potential therapeutic applications in neurodegenerative diseases and inflammatory conditions. Ongoing research into its pharmacological properties and SAR will likely yield new insights into its utility as a drug candidate.
特性
IUPAC Name |
(2S)-2-benzylpiperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-7,12-13H,4-5,8-10H2/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXCORRITGNIHP-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。